molecular formula C11H9Cl2NO2 B180894 ethyl 5,7-dichloro-1H-indole-2-carboxylate CAS No. 4792-70-5

ethyl 5,7-dichloro-1H-indole-2-carboxylate

Cat. No.: B180894
CAS No.: 4792-70-5
M. Wt: 258.1 g/mol
InChI Key: CJYGKZGQACYLTI-UHFFFAOYSA-N
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Description

Ethyl 5,7-dichloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7 on the indole ring and an ethyl ester group at position 2. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

Ethyl 5,7-dichloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases . These interactions can modulate immune responses and inflammatory processes, making this compound a potential candidate for therapeutic applications.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in immune responses and inflammation, further highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound has been shown to inhibit IDO, an enzyme involved in tryptophan metabolism . This inhibition can result in the modulation of immune responses and the suppression of tumor growth. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate immune responses and inflammatory processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and immunosuppression. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to tryptophan metabolism. The compound interacts with enzymes such as IDO, which catalyzes the conversion of tryptophan to kynurenine . This interaction can influence metabolic flux and metabolite levels, potentially affecting immune responses and inflammatory processes. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic pathways, further modulating its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. The compound may interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . For instance, indole derivatives have been shown to interact with transporters involved in amino acid transport, which may influence their distribution within tissues. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize within the nucleus, where they can interact with transcription factors and other regulatory proteins, influencing gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-dichloro-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloroindole and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5,7-dichloroindole is reacted with ethyl chloroformate in the presence of a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Substituted indole derivatives.

    Reduction: Ethyl 5,7-dichloro-1H-indole-2-methanol.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,7-dichloro-1H-indole-2-carboxylate has shown potential as a precursor for synthesizing various pharmacologically active compounds. Its applications include:

  • Antiviral Agents : The compound has been investigated for its ability to inhibit viral replication. Similar indole derivatives have been reported to exhibit antiviral properties against HIV and other viruses .
  • Anticancer Agents : Research indicates that this compound can serve as a lead in developing anticancer drugs due to its interaction with biological targets involved in cancer progression.
  • Anti-inflammatory Agents : The unique structure may also contribute to anti-inflammatory effects, making it a candidate for further exploration in this therapeutic area.

Biological Studies

The compound is utilized in various biological studies to understand the activity of indole derivatives:

  • Mechanism of Action : this compound's mechanism of action is primarily influenced by its functional groups. The nitro group can undergo reduction to form an amino group that interacts with biological targets such as enzymes and receptors.
  • Binding Affinity Studies : Interaction studies focusing on its binding affinity to various biological targets help elucidate its potential therapeutic effects. These studies are critical for assessing the compound's efficacy in drug development.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules:

  • Building Block in Organic Synthesis : It is employed as a building block in chemical research and synthesis due to its versatile reactivity. The presence of chlorine substituents allows for nucleophilic substitution reactions, facilitating the formation of covalent bonds with other molecules .

Case Study 1: Antiviral Activity Against HIV

Recent studies have demonstrated that indole derivatives can effectively inhibit HIV integrase, a critical enzyme for viral replication. This compound has been evaluated for its inhibitory effect on integrase activity, showing promising results that warrant further investigation into its structure–activity relationship (SAR) .

Case Study 2: Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth. A series of synthesized derivatives based on this compound were tested for their cytotoxic effects on cancer cell lines, revealing significant potential for development as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-2-indolecarboxylate: Similar structure but with only one chlorine atom.

    Ethyl indole-2-carboxylate: Lacks chlorine atoms, making it less reactive in certain substitution reactions.

Uniqueness

Ethyl 5,7-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

Ethyl 5,7-dichloro-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H9_{9}Cl2_2NO2_2
  • Molecular Weight : 258.1 g/mol
  • Structure : The compound features a dichloro substitution pattern at the 5 and 7 positions of the indole ring, which enhances its reactivity and biological interactions compared to other indole derivatives.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as indoleamine 2,3-dioxygenase (IDO) and various lipoxygenases, which are involved in inflammatory processes and immune response modulation.
  • Cell Signaling Modulation : The compound influences signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and apoptosis.
  • Metabolic Pathway Interaction : It interacts with metabolic pathways related to tryptophan metabolism, primarily through its action on IDO, affecting the conversion of tryptophan to kynurenine.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antiviral Properties : Research indicates that indole derivatives can act as inhibitors of HIV integrase, crucial for viral replication. This compound's structural features may enhance its potential as an antiviral agent .
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of cell signaling pathways .
  • Anti-inflammatory Effects : Its ability to inhibit lipoxygenases suggests potential use in treating inflammatory diseases by reducing the production of pro-inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of HIV integrase
AnticancerInduction of apoptosis; inhibition of proliferation
Anti-inflammatoryInhibition of lipoxygenases

Case Study: HIV Integrase Inhibition

A study evaluated the efficacy of various indole derivatives as inhibitors of HIV integrase. This compound was noted for its potential in inhibiting the strand transfer process with an IC50_{50} value indicating effective antiviral activity. Structural modifications were suggested to further enhance this activity .

Dosage Effects and Temporal Stability

Research indicates that the biological effects of this compound vary with dosage in animal models. Lower doses may exhibit therapeutic effects while higher concentrations could lead to cytotoxicity. Additionally, stability studies show that the compound's efficacy can diminish over time under certain conditions, emphasizing the need for careful formulation in therapeutic applications.

Properties

IUPAC Name

ethyl 5,7-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYGKZGQACYLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405861
Record name ethyl 5,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-70-5
Record name ethyl 5,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 5,7-dichloro-1H-indole-2-carboxylate
ethyl 5,7-dichloro-1H-indole-2-carboxylate
ethyl 5,7-dichloro-1H-indole-2-carboxylate
ethyl 5,7-dichloro-1H-indole-2-carboxylate
ethyl 5,7-dichloro-1H-indole-2-carboxylate
ethyl 5,7-dichloro-1H-indole-2-carboxylate

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